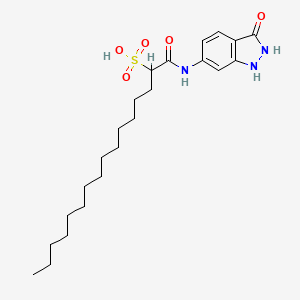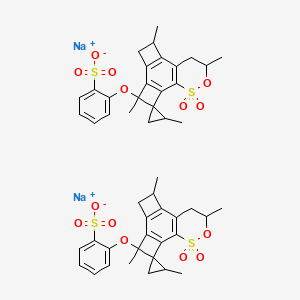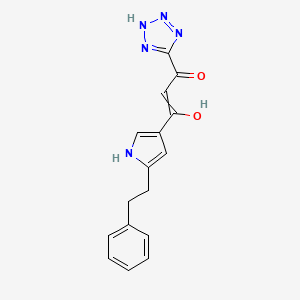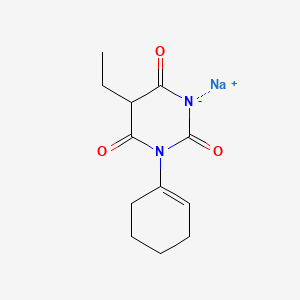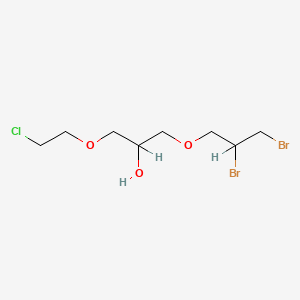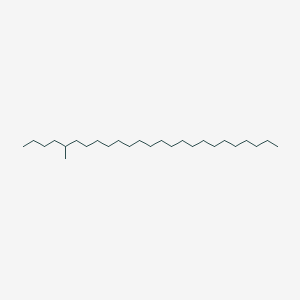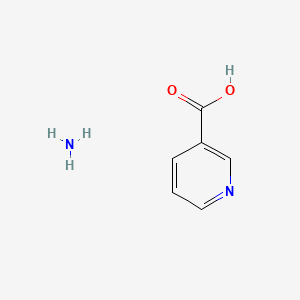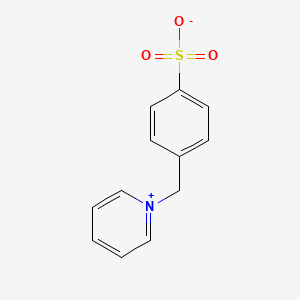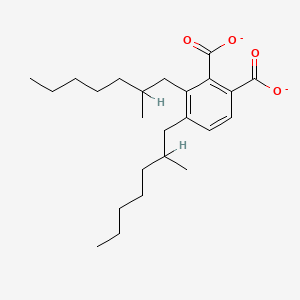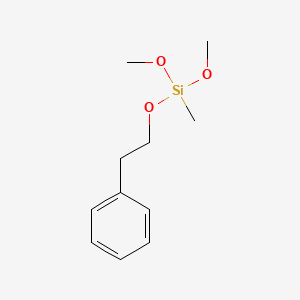
Dimethoxymethyl(2-phenylethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethoxymethyl(2-phenylethoxy)silane is a chemical compound with the molecular formula C11H18O3Si. It is a silane compound, which means it contains a silicon atom bonded to organic groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethoxymethyl(2-phenylethoxy)silane can be synthesized through the reaction of dimethoxymethylsilane with 2-phenylethanol. The reaction typically occurs in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
Dimethoxymethylsilane+2-Phenylethanol→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Dimethoxymethyl(2-phenylethoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with different organic groups.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Dimethoxymethyl(2-phenylethoxy)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used to modify surfaces for biological assays.
Industry: It is used in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
Mechanism of Action
The mechanism of action of dimethoxymethyl(2-phenylethoxy)silane involves the formation of stable silicon-oxygen bonds. The silicon atom in the compound can form covalent bonds with various organic and inorganic substrates, leading to the formation of stable structures. This property is utilized in applications such as surface modification and the synthesis of complex organosilicon compounds.
Comparison with Similar Compounds
Similar Compounds
Dimethoxymethylsilane: Similar in structure but lacks the phenylethoxy group.
Dimethoxy(methyl)phenylsilane: Contains a phenyl group instead of a phenylethoxy group.
Diethoxymethylsilane: Contains ethoxy groups instead of methoxy groups.
Uniqueness
Dimethoxymethyl(2-phenylethoxy)silane is unique due to the presence of both methoxy and phenylethoxy groups. This combination provides the compound with distinct chemical properties, such as enhanced reactivity and the ability to form stable bonds with a wide range of substrates. This makes it particularly useful in applications requiring strong adhesion and durability.
Properties
CAS No. |
83918-66-5 |
|---|---|
Molecular Formula |
C11H18O3Si |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
dimethoxy-methyl-(2-phenylethoxy)silane |
InChI |
InChI=1S/C11H18O3Si/c1-12-15(3,13-2)14-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
ATFVGRQQWQLIMS-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(OC)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



